FAUC 213
Overview
Description
FAUC213 is a selective full antagonist of the dopamine D4 receptor. It is known for its high selectivity and ability to cross the blood-brain barrier. This compound has shown potential in various scientific research applications, particularly in the field of neuropharmacology .
Scientific Research Applications
FAUC213 has been extensively studied for its applications in:
Chemistry: Used as a reference compound in the study of dopamine receptor antagonists.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Potential therapeutic applications in treating psychiatric disorders such as schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
Target of Action
FAUC 213 is a highly selective antagonist at the dopamine D4 receptor subtype . The dopamine D4 receptor is part of the D2-like receptor family, which includes D2, D3, and D4 receptors . These receptors are characterized by structural and functional similarities, including a certain degree of homology and congeneric G-protein coupling .
Mode of Action
As an antagonist, this compound binds to the dopamine D4 receptors, thereby inhibiting the action of dopamine, a neurotransmitter. It was designed as a derivative of two partial antagonists and has been proven to be a complete antagonist in a mitogenesis assay .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway, given its action on the dopamine D4 receptors. It’s also suggested that there may be a partial involvement of 5-ht2- and α1-receptors .
Result of Action
This compound exhibits atypical antipsychotic properties. It has a significant effect in both the reduction of amphetamine-induced locomotor hyperactivity and the restoration of apomorphine-disrupted prepulse inhibition .
Action Environment
The environment in which this compound acts is primarily the central nervous system, given its ability to cross the blood-brain barrier . .
Biochemical Analysis
Biochemical Properties
FAUC 213 plays a crucial role in biochemical reactions by selectively binding to the dopamine D4 receptor. This interaction inhibits the receptor’s activity, which is implicated in various neuropsychiatric conditions. This compound does not significantly interact with dopamine D2 and D3 receptors, making it highly selective . Additionally, this compound may interact with 5-HT2 and α1 receptors, although these interactions are less well-characterized .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. By antagonizing the dopamine D4 receptor, this compound reduces amphetamine-induced locomotor hyperactivity and restores apomorphine-disrupted prepulse inhibition . These effects suggest that this compound can modulate cell signaling pathways involved in dopamine transmission, which is crucial for maintaining normal cognitive and motor functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dopamine D4 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligand, dopamine, leading to a reduction in downstream signaling pathways . This compound’s high selectivity for the D4 receptor is attributed to its unique chemical structure, which allows it to fit precisely into the receptor’s binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its antagonistic properties over extended periods . Long-term studies have shown that this compound does not induce catalepsy or increase dopamine turnover in key brain regions, indicating its potential for chronic use without severe side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound significantly reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition without causing catalepsy . Higher doses have not been extensively studied, but the available data suggest that this compound has a favorable safety profile at therapeutic doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting the dopamine D4 receptor, this compound can modulate metabolic flux and alter metabolite levels in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich brain tissues .
Subcellular Localization
This compound is primarily localized in the plasma membrane, where it interacts with the dopamine D4 receptor . Its activity is dependent on its ability to reach and bind to this receptor, which is facilitated by its chemical structure and lipophilicity . This compound does not undergo significant post-translational modifications that would alter its subcellular localization .
Preparation Methods
The synthesis of FAUC213 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of reagents such as chlorinating agents and amines under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
FAUC213 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Comparison with Similar Compounds
FAUC213 is unique due to its high selectivity for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:
Remoxipride hydrochloride: A selective antagonist of the D2 receptor.
A 77636 hydrochloride: A selective and long-acting dopamine D1 receptor agonist.
FAUC213 stands out for its specificity and ability to cross the blood-brain barrier, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXURJDKOYCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187460 | |
Record name | FAUC-213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337972-47-1 | |
Record name | FAUC-213 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAUC-213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FAUC-213 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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